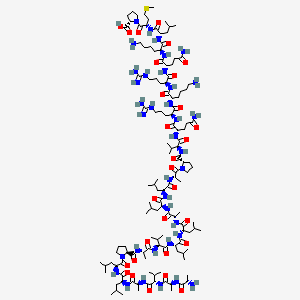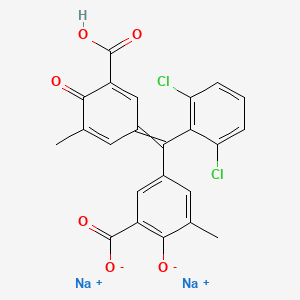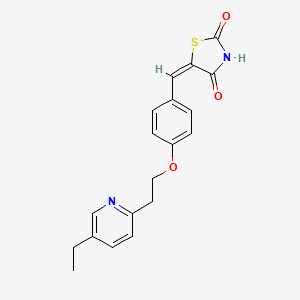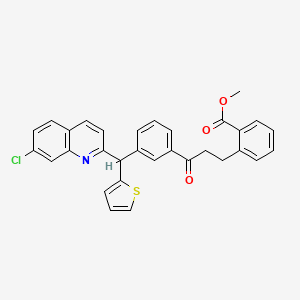
CID 57346170
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum Borate is an intriguing chemical compound with a variety of applications. It is a family of inorganic compounds, including a range of different structures and compositions. The most commonly studied form of Aluminum Borate is Al₁₈B₄O₃₃, an aluminoborate mineral recognized for its excellent thermal stability and low coefficient of thermal expansion .
Vorbereitungsmethoden
Aluminum Borate can be synthesized through several methods. The traditional solid-state reaction method involves heating Aluminum and Boron Oxide together at high temperatures . An alternate approach is the sol-gel method, which forms Aluminum Borate through the reaction of a soluble aluminum salt with a boron-containing compound . This method can yield Aluminum Borate with different morphologies, depending on the process parameters . Another method involves using Aluminum Nitrate and Sodium Borate powders, with tartaric acid as a dispersing agent, followed by a sol-gel process and annealing .
Analyse Chemischer Reaktionen
Aluminum Borate compounds are often crystalline in nature, with high thermal stability and resistance to chemical attack . They display a low coefficient of thermal expansion, meaning they do not change in size significantly with changes in temperature . Furthermore, they exhibit excellent mechanical strength, making them suitable for various industrial applications . Some forms of Aluminum Borate are also electrically insulating, offering promising potential in the electrical industry .
Wissenschaftliche Forschungsanwendungen
Aluminum Borate is not just confined to traditional usesSome forms of Aluminum Borate exhibit properties such as dielectric constant and electrical resistivity, making them suitable for electronic applications . They can potentially be used in the production of capacitors, insulators, and other electronic components . Recent research has explored Aluminum Borate as a potential photocatalyst for the degradation of organic pollutants, due to its optical properties and chemical stability . Additionally, Aluminum Borate is used in the production of high-strength, lightweight composites and advanced ceramics for aerospace and defense applications .
Wirkmechanismus
The mechanism by which Aluminum Borate exerts its effects is primarily through its thermal stability and mechanical strength. The compound’s low coefficient of thermal expansion and resistance to chemical attack make it an ideal material for high-temperature applications . In electronic applications, its dielectric properties and electrical resistivity are crucial . The photocatalytic properties of Aluminum Borate are due to its ability to absorb light and generate electron-hole pairs, which can then interact with organic pollutants to degrade them .
Vergleich Mit ähnlichen Verbindungen
Aluminum Borate is unique in its combination of thermal stability, mechanical strength, and electrical properties. Similar compounds include Boron Nitride, which is also known for its thermal stability and electrical insulation properties . Boron Oxide and Boric Acid are other related compounds, but they do not exhibit the same level of mechanical strength or thermal stability as Aluminum Borate . Borate glasses, which include a range of boron-containing compounds, are also used in various industrial applications, but they have different properties and uses compared to Aluminum Borate .
Eigenschaften
InChI |
InChI=1S/Al.BO3/c;2-1(3)4/q;-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHJWVCQJZIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlBO3-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)


![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)


